molecular formula C7H8N6O2S B2804218 5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946817-75-9

5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2804218
CAS RN: 1946817-75-9
M. Wt: 240.24
InChI Key: YDOBRIIRKVNGLU-UHFFFAOYSA-N
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Description

5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine, also known as ENPTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. ENPTD is a member of the thiadiazole family, which is known for its diverse biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to be related to its ability to interact with various enzymes and proteins in the body. 5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects in different systems. In animal studies, 5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. In plant studies, 5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit plant growth and development, leading to reduced crop yield.

Advantages and Limitations for Lab Experiments

5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments, including its high potency and specificity for its target enzymes and proteins. However, 5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine, including the development of new analogs with improved pharmacological properties, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in material science and agriculture. Additionally, further studies are needed to elucidate the mechanism of action of 5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine and its potential side effects in different systems.

Synthesis Methods

The synthesis of 5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves a multi-step process that starts with the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 2-bromoacetate to form ethyl 5-amino-1,3,4-thiadiazol-2-ylacetate. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form ethyl 5-nitro-1,3,4-thiadiazol-2-ylacetate. The final step involves the reaction of ethyl 5-nitro-1,3,4-thiadiazol-2-ylacetate with hydrazine hydrate to form 5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine.

Scientific Research Applications

5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, 5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In agriculture, 5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been tested as a potential herbicide and fungicide due to its ability to inhibit plant growth and development. In material science, 5-(1-Ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been investigated as a potential precursor for the synthesis of new materials with unique properties.

properties

IUPAC Name

5-(1-ethyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O2S/c1-2-12-5(13(14)15)3-4(11-12)6-9-10-7(8)16-6/h3H,2H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOBRIIRKVNGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=NN=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-ethyl-5-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

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